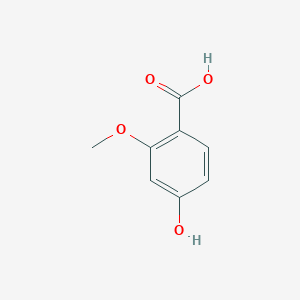

4-Hydroxy-2-methoxybenzoic acid

描述

Contextualization within Benzoic Acid Derivatives and Phenolic Compounds

4-Hydroxy-2-methoxybenzoic acid is classified as a benzoic acid derivative and a phenolic compound. drugbank.com Structurally, it is a benzoic acid molecule substituted with a hydroxy group at the 4th position and a methoxy (B1213986) group at the 2nd position on the benzene (B151609) ring. nih.gov Benzoic acid and its derivatives are characterized by a benzene ring attached to a carboxyl group. drugbank.combyjus.comlearncbse.in The presence of the hydroxyl (-OH) group directly attached to the aromatic ring also categorizes it as a phenolic compound, which are known for their diverse chemical properties and biological activities. drugbank.com The methoxy group (-OCH3) is an ether group, consisting of a methyl group bound to oxygen. fishersci.com

Significance in Natural Product Chemistry and Biosynthesis Research

This compound is a naturally occurring substance, identified in a variety of plant species. It has been isolated from plants such as Hemidesmus indicus, Aconitum kongboense, and Calophyllum polyanthum. nih.govmedchemexpress.com Its presence in the plant kingdom underscores its role as a plant metabolite. nih.gov In the field of biosynthesis, which studies the pathways by which organisms create complex molecules, 4-hydroxybenzoic acid is known to be an intermediate in the biosynthesis of ubiquinone in microorganisms like Escherichia coli. The biosynthesis of 4-hydroxybenzoic acid itself can occur from chorismate through the action of the enzyme chorismate lyase.

Overview of Current Research Landscape and Emerging Trends

Current research on this compound is vibrant and expanding into several areas. A significant focus is on its potential biological activities. Studies have explored its anti-inflammatory, antioxidant, and hepatoprotective effects. nih.govnih.gov For instance, research has shown its ability to attenuate liver damage in animal models by reducing oxidative stress and inflammatory cytokines. nih.gov Another area of active investigation is its potential in cancer research, with studies indicating it can induce apoptosis and autophagy in melanoma cells. phcog.com

Emerging trends point towards a deeper investigation of its molecular mechanisms of action. Researchers are employing techniques like molecular docking to understand how it interacts with biological targets. medchemexpress.com Furthermore, there is growing interest in its microbial synthesis from renewable feedstocks as a sustainable alternative to chemical synthesis. nih.gov

Research Gaps and Future Directions in this compound Studies

Despite the progress, several research gaps remain. A comprehensive understanding of the complete biosynthetic pathway of this compound in various plant species is still needed. While several biological activities have been reported, the precise molecular targets and signaling pathways for many of these effects are not fully elucidated. nih.gov

Future research will likely focus on several key areas. Elucidating the detailed biosynthetic pathways could enable metabolic engineering approaches for enhanced production. Further mechanistic studies are crucial to validate its therapeutic potential and to identify specific cellular targets. The exploration of its derivatives and their structure-activity relationships could lead to the development of novel compounds with improved efficacy. Additionally, long-term studies are needed to fully understand its metabolic fate in biological systems.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 90111-34-5 |

| Synonyms | 4-Methoxysalicylic acid |

| Appearance | White needle-shaped crystals |

| Melting Point | 155-158°C |

| Solubility | Soluble in water, methanol (B129727), and chloroform |

Data sourced from multiple references. nih.govnih.govimpurity.com

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYPJBKNXSRAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507155 | |

| Record name | 4-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90111-34-5 | |

| Record name | 4-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Natural Sources of 4 Hydroxy 2 Methoxybenzoic Acid

Natural Distribution in Plant Species

The presence of 4-Hydroxy-2-methoxybenzoic acid has been documented in several distinct plant species, as detailed in the following subsections.

Commonly known as common mallow, Malva sylvestris has been the subject of phytochemical investigations that have confirmed the presence of this compound. The compound is one of several phenolic compounds isolated from the leaves and fruits of this plant. scispace.comresearchgate.netmdpi.comresearchgate.netjrespharm.com Research on a water leaf extract of Malva sylvestris identified this compound among eleven other phenolic compounds. scispace.com

Current literature available through targeted searches does not indicate the presence of this compound in the plant species Kalanchoe deficiens.

The chemical database PlantaeDB lists Pteridium aquilinum, commonly known as bracken fern, as a plant containing this compound. plantaedb.com

The roots of Hemidesmus indicus, also known as Indian sarsaparilla, are a well-documented source of this compound. researchgate.netnih.govprimescholars.comnih.govijlpr.commdpi.com The compound, sometimes abbreviated as HMBA in scientific literature, is isolated from the root bark. nih.govprimescholars.com Studies have reported its concentration in the root to be in the range of 0.03% to 0.54%. nih.gov Upon isolation, this compound from this source is described as white, needle-shaped crystals. nih.govprimescholars.com

The aromatic tuberous roots of Decalepis arayalpathra, an endemic plant of the Western Ghats in India, are noted for their characteristic vanilla-like flavor. nih.gov Extensive analysis has shown that this aroma is primarily due to a very high concentration of a related but different compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) , which constitutes up to 96.8% of the hydrodistilled volatile oil from the roots. nih.govprimescholars.comnih.govijlpr.com While this aldehyde is a major secondary metabolite, the available research does not confirm the presence of this compound in the roots of this plant. nih.gov

This compound has been detected in evening primrose (Oenothera biennis). nih.gov Specifically, research on evening primrose seeds has quantified the presence of this phenolic acid. It is found in various forms within the seeds. scispace.com

Research Findings on this compound in Plant Species

The following table summarizes the findings regarding the presence and quantification of this compound in the specified plants.

| Plant Species | Compound Presence | Plant Part | Method of Detection/Isolation | Quantitative Data (if available) | Reference |

| Malva sylvestris | Confirmed | Leaves, Fruits | Not specified in detail | Not specified | scispace.comresearchgate.netmdpi.comresearchgate.netjrespharm.com |

| Kalanchoe deficiens | Not Confirmed | - | - | - | - |

| Pteridium aquilinum | Listed in Database | Not specified | Database entry | Not specified | plantaedb.com |

| Hemidesmus indicus | Confirmed | Roots | Isolation from root powder | 0.03% - 0.54% of root bark | nih.govprimescholars.com |

| Decalepis arayalpathra | Not Confirmed (2-hydroxy-4-methoxybenzaldehyde is present) | Roots | Hydrodistillation, GC-MS | 96.8% (of volatile oil) for the aldehyde | nih.govnih.gov |

| Evening Primrose (Oenothera biennis) | Confirmed | Seeds | Not specified in detail | Total: 7.35 ± 0.41 mg/kg of oil | scispace.com |

Detailed Quantification in Evening Primrose Seeds

A study on the phenolic acid content in evening primrose seeds provided a detailed breakdown of this compound concentrations.

| Form of this compound | Content (mg/kg of Oil) |

| Free Acid | 6.52 ± 0.30 |

| Ester | Not Applicable |

| Glycoside | 0.83 ± 0.28 |

| Total Content | 7.35 ± 0.41 |

Table based on data from Czemplik et al., 2021. scispace.com

Isolation and Purification Methodologies from Biological Matrices

The isolation of this compound from natural sources involves a multi-step process of extraction and purification. The specific methodology can vary depending on the source material and the desired purity of the final compound.

A common procedure for isolation from plant roots, such as those of Hemidesmus indicus, begins with collecting, washing, and shade-drying the plant material. nih.gov The dried roots are then powdered to increase the surface area for extraction. nih.gov

For the chemical constituents of Cynanchum paniculatum, a 70% ethanol (B145695) extract was used as the starting point. nih.gov The isolation and purification of the compounds were then achieved through various chromatographic techniques. nih.gov These methods include silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative Thin-Layer Chromatography (TLC). nih.gov High-Performance Liquid Chromatography (HPLC) is also utilized for the simultaneous determination of various bioactive compounds from the roots of Cynanchum paniculatum. researchgate.net

Following isolation, structural identification is performed using spectroscopic and crystallographic analysis. Techniques such as Direct Method procedures with programs like SHELX-86 and SHELXS-93 are employed to solve the structure and generate Zortep plots of the compound. nih.gov The purity of the isolated compound is often confirmed by comparing its physical and spectral data with a known standard. nih.gov

Table 2: General Steps for Isolation and Purification

| Step swap_vert | Description swap_vert | Techniques/Methods swap_vert |

|---|---|---|

| 1. Sample Preparation | Collection, washing, drying, and powdering of the plant material (e.g., roots). | Air/Shade drying, mechanical grinding. |

| 2. Extraction | Extraction of crude compounds from the prepared plant material. | Methanol (B129727) or ethanol extraction. |

| 3. Purification | Separation of the target compound from the crude extract. | Silica gel column chromatography, Sephadex LH-20, Preparative TLC, HPLC. |

| 4. Structural Elucidation | Identification and confirmation of the chemical structure of the isolated compound. | Spectroscopic analysis (e.g., NMR, Mass Spectrometry), X-ray crystallography (e.g., SHELX). |

| 5. Purity Confirmation | Verification of the purity of the final product. | Comparison with a certified reference standard, melting point determination. |

Biosynthetic Pathways and Precursors in Natural Systems

This compound belongs to the broad class of phenolic compounds, which are synthesized in plants primarily through two major metabolic pathways: the shikimic acid pathway and the malonate/acetate (B1210297) pathway. researchgate.net Benzoic acids, the parent structures of this compound, serve as precursors for a wide variety of essential molecules, including 4-hydroxybenzoic acid. researchgate.net

The phenylpropanoid pathway, which originates from the shikimic acid pathway, is a key route for the synthesis of many phenolic compounds. researchgate.netinnovareacademics.in A critical initial step in this pathway is catalyzed by the enzyme Phenylalanine ammonia (B1221849) lyase (PAL). researchgate.netinnovareacademics.in This enzyme facilitates the deamination of the amino acid Phenylalanine to produce cinnamic acid. innovareacademics.in

From cinnamic acid, the pathway branches out to produce a diverse array of phenylpropanoid products. innovareacademics.in Hydroxycinnamic acids, such as p-coumaric acid, are key intermediates. In some microorganisms, these are metabolized via a CoA-dependent beta-oxidative pathway to form corresponding hydroxybenzoic acids. mdpi.com For instance, p-coumaric acid can be converted to p-hydroxybenzoic acid. mdpi.com Subsequent enzymatic modifications, such as hydroxylation and methylation at specific positions on the benzene (B151609) ring, would then lead to the formation of more complex benzoic acid derivatives like this compound. While the precise sequence of enzymatic reactions leading to this compound is not fully elucidated, it is understood to derive from these fundamental pathways starting with primary metabolites.

Synthesis and Chemical Modifications of 4 Hydroxy 2 Methoxybenzoic Acid

Established Synthetic Routes for 4-Hydroxy-2-methoxybenzoic Acid

The primary synthetic approaches to this compound often involve modifications of related benzene (B151609) derivatives. A key transformation in its synthetic chemistry is the esterification of its carboxylic acid group.

Esterification of this compound with methanol (B129727)

The esterification of this compound with methanol is a fundamental reaction that yields Methyl 4-Hydroxy-2-methoxybenzoate. This process, a type of Fischer esterification, typically involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ontosight.ai4college.co.uk The reaction is a condensation reaction where a molecule of water is eliminated. 4college.co.uk The equilibrium of the reaction can be shifted towards the product (the ester) by using an excess of the alcohol or by removing water as it is formed. The progress of the esterification can be monitored using techniques like thin-layer chromatography (TLC). ontosight.ai While specific conditions for this exact substrate can be optimized, related benzoic acid esterifications under microwave irradiation have been shown to be efficient, with factors like temperature, catalyst concentration, and reaction time influencing the yield. usm.my

Derivatization Strategies and Analogue Synthesis

This compound and its close relatives serve as starting materials for a variety of derivatives, including esters, hydrazides, and heterocyclic compounds like oxadiazoles.

Synthesis of Methyl 4-Hydroxy-2-methoxybenzoate

Methyl 4-hydroxy-2-methoxybenzoate, the methyl ester of this compound, is a key derivative. ontosight.ai Its chemical formula is C₉H₁₀O₄. ontosight.ai The most direct synthesis is the acid-catalyzed esterification of this compound with methanol, as previously described. ontosight.ai Alternative synthetic strategies can also be employed. For instance, a synthesis starting from 3-methoxyphenol (B1666288) involves acetylation, Vilsmeier-Haack formylation to introduce an aldehyde group, and subsequent steps to yield the target molecule. google.com Another approach involves the hydrogenation of a precursor in an autoclave using a Raney nickel catalyst. prepchem.com The synthesis of various isomers of methyl hydroxy-methoxybenzoate often involves a sequence of esterification, selective protection of hydroxyl groups (for example, as pivaloyl esters), O-methylation, and subsequent deprotection to yield the desired product.

Table 1: Synthesis of Methyl 4-Hydroxy-2-methoxybenzoate

| Precursor | Reagents | Key Steps | Reference |

|---|---|---|---|

| This compound | Methanol, Acid Catalyst | Fischer Esterification | ontosight.ai |

| Hydrogenation Precursor | Raney Nickel, Alcohol | Catalytic Hydrogenation | prepchem.com |

Synthesis of 1,3,4-oxadiazole (B1194373) derivatives from 4-methoxysalicylic acid

4-Methoxysalicylic acid, a synonym for 2-Hydroxy-4-methoxybenzoic acid, is a reported starting material for the synthesis of 1,3,4-oxadiazole derivatives. sigmaaldrich.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid is a multi-step process. nih.gov

The general synthetic route involves:

Esterification: The carboxylic acid (4-methoxysalicylic acid) is first converted to its corresponding methyl or ethyl ester via Fischer esterification. nih.gov

Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), typically in a solvent like ethanol (B145695) or methanol under reflux, to form the corresponding acid hydrazide (carbohydrazide). nih.govchemmethod.com

Cyclodehydration: The acid hydrazide is subsequently cyclized. A common method involves reacting the hydrazide with a second carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form an asymmetrical 1,3,4-oxadiazole. nih.govjchemrev.com Alternatively, reacting the hydrazide with carbon disulfide (CS₂) in a basic solution followed by acidification can yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. jchemrev.comjchemrev.com Another pathway involves converting the hydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate, followed by cyclodesulfurization to produce an amino-substituted 1,3,4-oxadiazole. luxembourg-bio.com

Synthesis of hydrazide derivatives with 4-methoxybenzoic acid moiety

Hydrazide derivatives containing the 4-methoxybenzoic acid scaffold are important intermediates, particularly for creating hydrazones and various heterocyclic systems. chemimpex.comtandfonline.com The most common of these is 4-methoxybenzohydrazide.

The synthesis is typically achieved by reacting a methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate. nih.govresearchgate.net The reaction is generally carried out by refluxing the two reagents in a solvent such as methanol. nih.gov After several hours of reflux, the excess solvent and hydrazine hydrate are evaporated, and the crude product can be purified by recrystallization from a suitable solvent like methanol to yield the pure 4-methoxybenzohydrazide. nih.gov This method has been reported to produce the desired hydrazide in high yields. nih.govmdpi.com

Synthesis of hydrazide-hydrazones from 4-methoxybenzoic acid hydrazide

Hydrazide-hydrazones are synthesized by the condensation reaction of a hydrazide with an aldehyde or ketone. tandfonline.comnih.gov Specifically, 4-methoxybenzoylhydrazones are prepared by reacting 4-methoxybenzohydrazide with various substituted aldehydes. nih.govresearchgate.net

The general procedure involves refluxing equimolar amounts of 4-methoxybenzohydrazide and the chosen aldehyde in a solvent, commonly methanol or ethanol. nih.govnih.gov A catalytic amount of an acid, such as acetic acid, is often added to facilitate the reaction. nih.govmdpi.com The reaction leads to the formation of the hydrazone through the elimination of a water molecule from the hydrazide's -NH₂ group and the aldehyde's carbonyl group, forming the characteristic azomethine (–N=CH–) linkage of the hydrazide-hydrazone. tandfonline.com This straightforward method allows for the synthesis of a wide array of hydrazide-hydrazone derivatives by varying the aldehyde reactant. nih.govnih.gov

Table 2: Examples of Hydrazide-Hydrazone Synthesis

| Hydrazide | Aldehyde Reactant | Key Conditions | Product Class | Reference |

|---|---|---|---|---|

| 4-Methoxybenzohydrazide | Substituted Benzaldehydes | Methanol, cat. Acetic Acid, Reflux | 4-Methoxybenzoylhydrazones | nih.gov |

| 4-Methoxybenzoic acid hydrazide | 3-Phenylsalicylaldehyde | Methanol, cat. Acetic Acid, Reflux | Imine derivative | nih.gov |

Synthesis of 4-hydroxybenzoic acid incorporated azo dye derivatives

The synthesis of azo compounds frequently involves the diazotization of a primary aromatic amine, which is then coupled with a nucleophilic compound. jocpr.com Phenolic and benzoic compounds can act as such nucleophiles. In this context, 4-hydroxybenzoic acid serves as a valuable coupling partner due to its dual functionality as both a phenol (B47542) and a carboxylic acid. jocpr.com

A general method for creating azo dyes using 4-hydroxybenzoic acid begins with the diazotization of a selected aromatic amine. jocpr.com This is typically achieved by dissolving the amine in an acidic solution, such as aqueous hydrochloric acid, and treating it with a cold solution of sodium nitrite (B80452) at a low temperature (0–5 °C) to form the diazonium salt. jocpr.com This salt is then added incrementally to an alkaline solution of 4-hydroxybenzoic acid, maintaining a temperature of 5–10 °C. jocpr.com The resulting colored azo dye precipitates from the solution and can be collected by filtration, washed, and purified, often by recrystallization from ethanol. jocpr.com

A series of eight novel azo compounds (4a–4h) based on a 4-hydroxybenzoic acid moiety have been successfully synthesized in high yields using this approach. jocpr.com These compounds were characterized using elemental analysis, FTIR, ¹H NMR, and mass spectroscopy to confirm their structures. jocpr.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reaction steps, which can be difficult to achieve through conventional chemistry. While specific chemoenzymatic routes for the synthesis of this compound are not widely documented, approaches for structurally related compounds highlight the potential of this strategy.

A notable example is the microbial synthesis of 4-hydroxybenzoic acid (4-HBA) from renewable feedstocks. Research has demonstrated the construction of a coenzyme-A (CoA) free, multi-enzyme cascade in Escherichia coli to efficiently produce 4-HBA from L-tyrosine. This whole-cell biocatalysis method avoids the harsh conditions and petroleum-derived materials of traditional chemical synthesis, such as the Kolbe-Schmitt reaction. The artificial enzymatic pathway involves several key enzymes, as detailed in the table below.

This biocatalytic approach also proved effective for synthesizing benzoic acid from L-phenylalanine, demonstrating its versatility. Such whole-cell catalyst systems represent a more sustainable alternative for producing valuable benzoic acid derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of benzoic acid and its derivatives, offering more environmentally friendly alternatives to conventional methods. ajrconline.org

Microwave-assisted organic synthesis is a key green chemistry technique that can dramatically reduce reaction times, increase yields, and lower energy consumption compared to traditional heating methods. ajrconline.orgijprdjournal.com For instance, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour of reflux, can be completed in just seven minutes under microwave irradiation, yielding 99% of the product. rasayanjournal.co.in Similarly, the synthesis of benzoic acid from benzanilide (B160483) with sulfuric acid was achieved in 10 minutes in a microwave, a significant time saving compared to the 30-minute reflux required by the conventional method. ajrconline.org This rapid and uniform heating minimizes side reactions and improves product purity. ijprdjournal.com

Another green approach involves solvent-free, or solid-state, reactions, which can also be enhanced by microwave irradiation. researchgate.net These methods reduce pollution by eliminating the need for organic solvents. Esterification reactions, such as the formation of propyl benzoate (B1203000) from benzoic acid and n-propanol, have been successfully performed in a microwave oven with only a catalytic amount of acid, demonstrating a cleaner synthetic route. rasayanjournal.co.in

These green methodologies, particularly microwave-assisted synthesis, present promising avenues for the efficient and environmentally benign production of this compound, potentially streamlining steps like esterification, hydrolysis, or other transformations involved in its synthesis.

Table of Mentioned Compounds

Biological Activities and Pharmacological Investigations of 4 Hydroxy 2 Methoxybenzoic Acid

Antioxidant Properties and Mechanisms

Attenuation of carbon tetrachloride-induced hepatotoxicity via antioxidant mechanism

4-Hydroxy-2-methoxybenzoic acid (HMBA) has demonstrated significant hepatoprotective effects against liver damage induced by carbon tetrachloride (CCl4) in animal models. CCl4 is a well-known hepatotoxin that causes liver injury primarily through the generation of free radicals, leading to oxidative stress. mdpi.comnih.govresearchgate.net The administration of HMBA has been shown to counteract these effects.

In studies involving male Wistar rats with CCl4-induced liver toxicity, treatment with HMBA resulted in a significant reduction in serum transaminase activities, which are key indicators of liver damage. nih.gov Furthermore, HMBA treatment led to decreased hepatic lipid peroxidation and collagen content, while restoring total glutathione (B108866) levels. nih.gov Glutathione is a crucial endogenous antioxidant, and its restoration signifies a strengthening of the liver's defense against oxidative damage.

The protective mechanism of HMBA is associated with its ability to modulate key defensive enzymes. Research has shown that HMBA administration significantly decreases the activity of heme oxygenase-1 (HO-1) and increases the activity of myeloperoxidase (MPO), which are involved in the inflammatory and oxidative stress response. nih.gov These findings suggest that HMBA protects the liver from CCl4-induced hepatotoxicity by lowering lipid levels, restoring inflammatory cytokines, and inducing defensive enzyme activities. nih.gov

Role in reducing free radical production and lipid peroxidation

This compound plays a crucial role in mitigating cellular damage by reducing the production of free radicals and inhibiting lipid peroxidation. nih.govnih.gov This antioxidant activity is fundamental to its protective effects in various pathological conditions.

In the context of diabetes, for instance, hyperglycemia is associated with increased production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. nih.gov Treatment with HMBA in diabetic rat models has been shown to effectively reduce lipid peroxidation in the plasma, erythrocytes, and erythrocyte membranes. nih.govijpsonline.com This reduction in lipid peroxidation is a direct indicator of HMBA's ability to neutralize free radicals and protect cell membranes from oxidative damage.

Protective effect against oxidative stress in benign prostatic hyperplasia

Oxidative stress is a significant contributing factor to the development and progression of benign prostatic hyperplasia (BPH). nih.govnih.govresearchgate.net this compound has been investigated for its potential protective role against testosterone-induced BPH in rats, primarily through its antioxidant properties. nih.govnih.govresearchgate.net

In experimental models, the induction of BPH with testosterone (B1683101) leads to an increase in prostate weight and the prostatic index, which is accompanied by a depletion of antioxidant enzyme levels and an elevation in lipid peroxides and total nitrite (B80452). nih.govresearchgate.net Treatment with HMBA has been shown to significantly restore the levels of these antioxidant enzymes and reduce the markers of oxidative damage. nih.govresearchgate.net This restoration of the antioxidant balance helps to ameliorate the histological changes in the prostate induced by testosterone. nih.govresearchgate.net

The accumulation of reactive oxygen species (ROS) in prostatic tissue, coupled with diminished antioxidant defenses, creates an environment that promotes cell proliferation and inhibits apoptosis, thereby accelerating the progression of BPH. mdpi.com The protective effect of HMBA is attributed to its ability to counteract this oxidative stress, suggesting its potential as a therapeutic agent in managing BPH. nih.govnih.gov

Restoration of antioxidant defense in diabetic rats

In the context of diabetes, this compound (HMBA) has been shown to effectively restore the compromised antioxidant defense system in streptozotocin-induced diabetic rats. nih.govnih.gov Diabetes is characterized by hyperglycemia, which leads to an overproduction of reactive oxygen species and a subsequent decrease in the efficiency of the body's natural antioxidant defenses. nih.gov

Studies have demonstrated that the administration of HMBA to diabetic rats leads to a significant increase in the activities of key antioxidant enzymes in erythrocytes, including superoxide (B77818) dismutase, catalase, glutathione peroxidase, and glutathione-S-transferase. nih.govnih.gov The levels of these enzymes are typically diminished in diabetic states. Furthermore, HMBA treatment has been observed to restore the levels of non-enzymatic antioxidants such as vitamin C and glutathione in both plasma and erythrocytes, while also normalizing the elevated levels of vitamin E. nih.govnih.gov

This comprehensive restoration of both enzymatic and non-enzymatic antioxidant defenses highlights the potent ability of HMBA to counteract the oxidative stress associated with diabetes. nih.govnih.gov By bolstering the antioxidant capacity, HMBA helps to mitigate the damaging effects of free radicals, including lipid peroxidation and the glycosylation of hemoglobin. nih.govnih.gov

Anti-inflammatory Effects and Related Mechanisms

Attenuation of carbon tetrachloride-induced hepatotoxicity via anti-inflammatory mechanism

In addition to its antioxidant properties, this compound (HMBA) mitigates carbon tetrachloride (CCl4)-induced liver damage through its potent anti-inflammatory effects. nih.gov The hepatotoxicity induced by CCl4 is not only a result of oxidative stress but also involves a significant inflammatory response. mdpi.comnih.gov

Research in male Wistar rats has shown that HMBA administration can effectively restore the levels of various inflammatory cytokines that are typically elevated during liver injury. nih.gov Specifically, HMBA treatment has been found to regulate the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-10 (IL-10). nih.gov These cytokines play a crucial role in orchestrating the inflammatory cascade in the liver.

Interactive Data Tables

Effects of this compound on Biochemical Parameters in CCl4-Induced Hepatotoxicity

| Parameter | Effect of HMBA Treatment | Reference |

| Serum Transaminases | Decreased | nih.gov |

| Hepatic Lipid Peroxidation | Reduced | nih.gov |

| Hepatic Collagen Content | Reduced | nih.gov |

| Total Glutathione | Restored | nih.gov |

| Heme Oxygenase-1 (HO-1) Activity | Decreased | nih.gov |

| Myeloperoxidase (MPO) Activity | Increased | nih.gov |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-10) | Restored | nih.gov |

Antioxidant Effects of this compound in Diabetic Rats

| Parameter | Effect of HMBA Treatment | Reference |

| Erythrocyte Superoxide Dismutase | Increased | nih.govnih.gov |

| Erythrocyte Catalase | Increased | nih.govnih.gov |

| Erythrocyte Glutathione Peroxidase | Increased | nih.govnih.gov |

| Erythrocyte Glutathione-S-Transferase | Increased | nih.govnih.gov |

| Plasma & Erythrocyte Vitamin C | Restored | nih.govnih.gov |

| Plasma & Erythrocyte Glutathione | Restored | nih.govnih.gov |

| Plasma & Erythrocyte Vitamin E | Normalized | nih.govnih.gov |

| Lipid Peroxidation | Reduced | nih.govnih.govnih.gov |

Protective Effects of this compound in Testosterone-Induced Benign Prostatic Hyperplasia

| Parameter | Effect of HMBA Treatment | Reference |

| Prostate Weight | Reduced | nih.govresearchgate.net |

| Prostatic Index | Reduced | nih.govresearchgate.net |

| Antioxidant Enzyme Levels | Restored | nih.govresearchgate.net |

| Lipid Peroxides | Reduced | nih.govresearchgate.net |

| Total Nitrite | Reduced | nih.govresearchgate.net |

Unveiling the Pharmacological Potential of this compound: A Review of Biological Activities

A close examination of the scientific literature reveals the significant therapeutic potential of this compound, a phenolic compound isolated from the roots of plants such as Hemidesmus indicus. Research has illuminated its diverse pharmacological activities, particularly its anti-inflammatory and anti-diabetic properties. This article provides a focused overview of key findings related to its biological and pharmacological effects, adhering to a structured examination of its impact on inflammatory and metabolic parameters.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory capacity of this compound has been demonstrated in various preclinical models. These studies highlight its ability to interfere with key processes in the inflammatory cascade, from the formation of granulomatous tissue to the modulation of inflammatory signaling molecules.

Reduction of Cotton Pellet-Induced Granuloma

In studies investigating chronic inflammation, this compound has been shown to be effective. Specifically, research in rat models demonstrated that the compound significantly decreased the formation of granulomas induced by cotton pellets. researchgate.net This model mimics the proliferative phase of inflammation, and the reduction in granuloma weight suggests an inhibitory effect on fibroblast proliferation and the synthesis of extracellular matrix components like collagen.

Inhibition of Inflammatory Cytokines (TNF-α, IL-1β, IL-6)

The anti-inflammatory actions of this compound and its derivatives are linked to their ability to modulate pro-inflammatory cytokines. While direct studies on the acid for all cytokines are developing, evidence from related compounds and extracts is compelling. Root extracts of Hemidesmus indicus, from which the compound is derived, are reported to reduce inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). nih.gov Furthermore, a potassium salt of the compound, Potassium 2-hydroxy-4-methoxybenzoate, has been shown to inhibit the activity of pro-inflammatory cytokines. Another related molecule, Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate, has demonstrated the ability to reduce levels of TNF-α and Interleukin-6 (IL-6) in cell cultures. nih.gov These findings suggest that a key mechanism of this compound's anti-inflammatory effect is the downregulation of key signaling molecules that drive the inflammatory response.

Anti-diabetic Activity and Metabolic Regulation

Perhaps the most extensively documented therapeutic potential of this compound (often abbreviated as HMBA in studies) lies in its anti-diabetic properties. Investigations using streptozotocin-induced diabetic rat models have consistently shown its ability to correct a range of metabolic dysfunctions associated with diabetes mellitus.

Amelioration of Organ Injury in Diabetic Rats

Studies have indicated that the oral administration of this compound has an ameliorative effect on diabetes-induced injury to the liver, kidney, and pancreas in streptozotocin-induced diabetic rats. researchgate.net The compound's protective effects are attributed to its ability to improve glycemic control and its potent antioxidant activity, which helps to mitigate the oxidative stress that contributes to organ damage in diabetic states. researchgate.net

Normalization of Key Metabolic Markers

A hallmark of diabetes is the dysregulation of lipid and glucose metabolism. Treatment with this compound has been shown to effectively address these issues. In diabetic rats, administration of the compound normalized the levels of glycosylated hemoglobin (HbA1c), total cholesterol, triglycerides, and LDL-cholesterol. researchgate.net

Table 1: Effect of this compound on Glycosylated Hemoglobin and Lipid Profile in Diabetic Rats

| Parameter | Diabetic Control | This compound Treated |

| Glycosylated Hemoglobin | Elevated | Normalized |

| Total Cholesterol | Elevated | Normalized |

| Triglycerides | Elevated | Normalized |

| LDL-Cholesterol | Elevated | Normalized |

This table is a representation of findings from referenced studies. researchgate.net

Reversal of Elevated Hepatic Marker Enzymes

Diabetes-induced liver damage is often indicated by elevated levels of serum marker enzymes. Research has shown that this compound administration reversed the elevated levels of several key hepatic enzymes. researchgate.net The activities of aspartate transaminase (AST), alanine (B10760859) transaminase (ALT), alkaline phosphatase (ALP), γ-glutamyl transferase (γ-GT), and creatine (B1669601) kinase (CK) were all restored to near-normal levels in diabetic rats following treatment. researchgate.net

Table 2: Effect of this compound on Hepatic Marker Enzymes in Diabetic Rats

| Enzyme | Diabetic Control | This compound Treated |

| Aspartate Transaminase (AST) | Elevated | Near-Normal |

| Alanine Transaminase (ALT) | Elevated | Near-Normal |

| Alkaline Phosphatase (ALP) | Elevated | Near-Normal |

| γ-Glutamyl Transferase (γ-GT) | Elevated | Near-Normal |

| Creatine Kinase (CK) | Elevated | Near-Normal |

This table summarizes findings from referenced research. researchgate.net

Restoration of Plasma Insulin (B600854) and Liver Glycogen

The compound also appears to address the core issue of insulin deficiency and its consequences. Studies have demonstrated that treatment with this compound restored plasma insulin levels in diabetic rats. researchgate.netgreenpharmacy.info Concurrently, the depleted levels of liver glycogen, a result of impaired glucose storage, were also replenished to near-normal levels following administration of the compound. researchgate.netgreenpharmacy.info This suggests a potential stimulatory effect on pancreatic β-cells or an improvement in insulin sensitivity.

Anti-proliferative and Cytotoxic Activities

The potential of chemical compounds to inhibit the growth of cancer cells (anti-proliferative activity) or to cause their death (cytotoxic activity) is a significant area of pharmacological research.

Based on a comprehensive review of publicly available scientific literature, there is currently no direct research data on the specific effects of this compound on the proliferation or cytotoxicity of the following human cancer cell lines:

HepG2 (hepatocellular carcinoma)

LoVo (colon adenocarcinoma)

MCF-7 (breast adenocarcinoma)

K562 (chronic myelogenous leukemia)

Jurkat (acute T-cell leukemia)

While some studies have investigated the anti-proliferative activities of related compounds, such as other hydroxybenzoic acid derivatives, on some of these cell lines, the findings are not directly applicable to this compound due to the strict specificity of chemical structure and biological function. nih.govnih.govnih.gov Therefore, the anti-proliferative and cytotoxic profile of this compound against these specific cancer cell lines remains an area for future investigation.

Attenuation of DNA damage and autophagy in SK-MEL28 cells via p-ERK pathway

Research has demonstrated that 2-hydroxy-4-methoxybenzoic acid (HMBA), a derivative of this compound, can inhibit the growth of SK-MEL-28 melanoma cells by inducing both apoptosis and autophagy. phcog.com This compound was observed to cause dose-dependent DNA damage in these cancer cells. phcog.com Further investigation into the molecular mechanisms revealed that HMBA treatment led to an increase in the phosphorylation of key signaling proteins, including ERK, p38, and JNK. phcog.com The study concluded that the phosphorylation of ERK is responsible for activating autophagy proteins such as LC3 and p62. phcog.com This activation of ERK phosphorylation mediates the activation of caspase-3, ultimately leading to the initiation of autophagy. phcog.com

Potential for drug discovery against malignant melanoma

The aforementioned findings on the effects of 2-hydroxy-4-methoxybenzoic acid (HMBA) on SK-MEL-28 melanoma cells highlight its potential as a therapeutic agent for malignant melanoma. phcog.com By stimulating apoptosis and autophagy through the phosphorylation of vital signaling proteins like ERK, HMBA demonstrates a clear mechanism for inhibiting the propagation of these cancer cells. phcog.com The compound's ability to induce DNA damage and apoptosis further underscores its anticancer properties. phcog.com These results suggest that HMBA could be a valuable candidate for the development of new treatments for melanoma. phcog.com

Antimicrobial and Antifungal Properties

Studies have shown that 4-hydroxybenzoic acid and its derivatives possess antimicrobial properties. For instance, 4-hydroxybenzoic acid isolated from rice hulls demonstrated inhibitory effects against various microorganisms, including most gram-positive and some gram-negative bacteria. nih.gov Similarly, a derivative, 1-O-(4-hydroxybenzoyl)-glycerol, exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, and Fusarium culmorum. nih.govresearchgate.net Another study identified 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid) and 4-hydroxybenzoic acid in the ethyl acetate (B1210297) fraction of Pericarpium Trichosanthis, with 4-hydroxybenzoic acid showing antibacterial activity against Acinetobacter baumannii isolates. academicjournals.org Furthermore, derivatives of 4-hydroxybenzoic acid have shown significant antifungal activity against various phytopathogenic fungi. mdpi.com A new p-hydroxybenzoic acid derivative isolated from Penicillium sp. R22 also demonstrated potent antifungal activity against Colletotrichum gloeosporioides, Alternaria alternata, and Alteranria brassicae. nih.gov

Table 1: Antimicrobial and Antifungal Activity of 4-Hydroxybenzoic Acid and its Derivatives

| Compound/Derivative | Microorganism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Gram-positive and some gram-negative bacteria | Inhibition of growth | nih.gov |

| 1-O-(4-hydroxybenzoyl)-glycerol | Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, Fusarium culmorum | Antimicrobial activity | nih.govresearchgate.net |

| 4-Hydroxybenzoic acid | Acinetobacter baumannii | Antibacterial activity | academicjournals.org |

| 4-Hydroxybenzoic acid derivatives | Phytopathogenic fungi | Antifungal activity | mdpi.com |

| p-Hydroxybenzoic acid derivative from Penicillium sp. R22 | Colletotrichum gloeosporioides, Alternaria alternata, Alteranria brassicae | Potent antifungal activity | nih.gov |

While direct research on the tuberculostatic activity of this compound is limited, studies on related compounds provide some insight. A class of compounds known as 4-hydroxy-2-pyridones has been identified as a novel class of antituberculosis agents. nih.gov These compounds were discovered through a high-throughput phenotypic screen against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.gov This suggests that the core structure, which includes a hydroxyl group, may be important for antitubercular activity, warranting further investigation into benzoic acid derivatives.

The ability of 4-hydroxybenzoic acid and its derivatives to inhibit bacterial growth extends to environments relevant to human health. Research has shown that these compounds are active in various media. nih.govresearchgate.net The antimicrobial effects observed against bacteria like Staphylococcus aureus and Escherichia coli in laboratory settings suggest a potential for inhibiting bacterial growth in biological fluids and tissues. nih.govresearchgate.net The cell density-dependent production of 4-hydroxybenzoic acid by some bacteria, such as Shigella sonnei, and its role in interkingdom communication, for instance by inhibiting the growth of Candida albicans, further highlight its biological relevance in complex environments. nih.gov

Neurological and Neuroprotective Research

Research into the neurological and neuroprotective effects of 4-hydroxybenzoic acid and its metabolites has shown promising results. Studies have demonstrated that 4-hydroxybenzoic acid can mitigate oxidative stress induced by hydrogen peroxide in neuronal cells. nih.gov This protective effect is a key area of interest in neurodegenerative disease research. Furthermore, investigations into the metabolites of anthocyanins, which include 4-hydroxybenzoic acid and protocatechuic acid, have revealed their potential to defend against various neurotoxic stressors. nih.gov While both compounds show protective effects against oxidative stress, they exhibit different capacities in the context of nitrosative stress and glutamate (B1630785) excitotoxicity. nih.gov Specifically, 4-hydroxybenzoic acid offered significant neuroprotection against glutamate-induced excitotoxicity in cerebellar granule neurons. nih.gov These findings suggest that different phenolic acid metabolites may have distinct neuroprotective profiles. nih.gov

Other Investigated Biological Activities

Anti-pyretic properties

This compound, also known as 2-hydroxy-4-methoxy benzoic acid (HMBA) in some literature, has demonstrated notable anti-pyretic (fever-reducing) properties. A study investigating the compound, which was isolated and purified from the methanolic root extract of Hemidesmus indicus, found that it possessed potent anti-pyretic effects. In experiments involving yeast-induced pyrexia in rats, the compound caused a significant decrease in body temperature. It is noteworthy that this effect was specific to the febrile state, as the compound did not alter the normal body temperature of the animals. This suggests a targeted mechanism of action against fever-inducing pathways.

Venom neutralizing effect (Vipera russelli venom)

Significant research has been conducted on the capacity of this compound to neutralize the venom of the Russell's viper (Vipera russelli), a medically important snake in Asia.

Multiple studies have confirmed its effectiveness. The compound has been shown to effectively neutralize the lethal and inflammatory effects induced by Vipera russelli venom in animal models. One investigation highlighted its ability to counteract venom-induced changes in the activity of serum phosphatase and transaminase in rats. Furthermore, it was observed to reduce the formation of free radicals, suggesting that its venom-neutralizing activity is mediated, at least in part, through antioxidant mechanisms.

Another experimental study compared the venom neutralizing capacity of this compound with other compounds like anisic acid, salicylic (B10762653) acid, and aspirin (B1665792) against various Indian snake venoms. The results indicated that this compound was highly effective in neutralizing the lethal action of Vipera russelli venom, both in in vitro and in vivo settings. It also showed maximal neutralization of viper venom-induced defibrination in in vitro tests. The study suggested that the methoxy (B1213986) and hydroxy functional groups of the compound are partly responsible for this neutralizing activity.

To enhance its efficacy, researchers have explored conjugating this compound with gold nanoparticles (GNP-HMBA). A study on Russell's viper venom (RVV)-induced toxicities (nephrotoxicity, myotoxicity, and hepatotoxicity) in mice found that GNP-HMBA exhibited a greater degree of venom neutralization compared to the compound alone. Treatment with GNP-HMBA offered partial protection against the histopathological damage to kidney and liver tissues caused by the venom.

Table 1: Venom Neutralizing Effects of this compound

| Activity Investigated | Venom Source | Key Finding |

|---|---|---|

| Lethal Action Neutralization | Vipera russelli | Maximum neutralization observed both in vitro and in vivo. |

| Hemorrhagic Activity | Vipera russelli | Partial neutralization attributed to hydroxy and methoxy groups. |

| Defibrinogenation Action | Vipera russelli | Maximally neutralized in in vitro studies. |

| Nephrotoxicity & Hepatotoxicity | Vipera russelli | Partial protection observed, enhanced when conjugated with gold nanoparticles. |

Antifeedant activity (e.g., against pine weevil Hylobius abietis)

Research has been conducted on the antifeedant properties of various isomers of methyl hydroxy-methoxybenzoate against the pine weevil, Hylobius abietis, a significant pest in European forestry. While this research focused on the methyl ester derivatives of hydroxy-methoxybenzoic acids, it provides relevant insight. researchgate.netdiva-portal.org In a study testing all ten isomers of methyl hydroxy-methoxybenzoate, the antifeedant effect varied considerably among them. researchgate.netdiva-portal.org The study highlighted that methyl 2-hydroxy-3-methoxybenzoate showed the highest antifeedant effect. researchgate.netdiva-portal.org However, the specific antifeedant activity of the parent compound, this compound, was not the direct focus of this study and thus data on its specific efficacy as an antifeedant against Hylobius abietis is not detailed in the available literature. researchgate.netdiva-portal.org

Modulatory effects on proteostasis network modules (e.g., ubiquitin-proteasome and autophagy-lysosome pathways)

The cellular protein quality control system, or proteostasis network, involves two major degradation pathways: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.comnih.govresearchgate.net These pathways are crucial for maintaining cellular health by removing misfolded or unnecessary proteins. mdpi.comnih.gov

Research has shown that derivatives of this compound can modulate these pathways. A study on 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), an analogue of curcumin, demonstrated its ability to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells. nih.gov The degradation of the inhibitory protein IκB, which allows the activation of NFκB, is dependent on the ubiquitin-proteasome system. nih.gov The study found that HMBME treatment reduced the transcriptional activity and DNA-binding of NFκB, suggesting an interference with this signaling pathway which is linked to proteasome-dependent degradation. nih.gov

More directly, a study on 2-hydroxy-4-methoxy benzoic acid (HMBA) investigated its effects on human melanoma cells. The findings revealed that the compound could induce autophagy, a key process within the autophagy-lysosome pathway. This induction of autophagy, along with apoptosis (programmed cell death), was found to be mediated through the phosphorylation of the signaling protein ERK. These results indicate that this compound can inhibit the propagation of cancer cells by stimulating the autophagy-lysosome pathway.

Table 2: Investigated Effects on Proteostasis Network Modules

| Compound Derivative | Pathway | Cell Type | Observed Effect |

|---|---|---|---|

| 4-hydroxy-3-methoxybenzoic acid methyl ester | Ubiquitin-Proteasome (via NFκB) | Prostate Cancer Cells | Interference with NFκB signaling, which is linked to proteasome-dependent degradation. nih.gov |

| 2-hydroxy-4-methoxy benzoic acid | Autophagy-Lysosome | Melanoma Cells (SK-MEL-28) | Induction of autophagy mediated through ERK phosphorylation. |

Pharmacokinetics, Pharmacodynamics, and Drug Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Limited specific data is available regarding the comprehensive ADME profile of 4-Hydroxy-2-methoxybenzoic acid. However, research on similar phenolic compounds provides some insight. Generally, hydroxybenzoic acid derivatives can be absorbed, metabolized, and excreted. drugbank.com For instance, studies on 4-hydroxybenzoic acid have shown it can be absorbed and subsequently excreted in urine, with diet influencing the levels of its metabolites. nih.gov The specific characteristics of absorption, distribution throughout the body, the primary metabolic pathways, and the routes and rate of excretion for this compound require further dedicated investigation to be fully understood.

Bioavailability and Systemic Exposure

There is a lack of specific publicly available data on the bioavailability and systemic exposure of this compound in humans. A study involving the potassium salt of 2-hydroxy-4-methoxybenzoic acid developed a method for its quantification in rat plasma, which is a crucial step for pharmacokinetic studies. medchemexpress.com Such studies are essential to determine the fraction of an administered dose that reaches the systemic circulation and to understand its concentration-time profile in the body. Further research is needed to establish the bioavailability and systemic exposure of this compound in preclinical models and ultimately in humans.

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound is not extensively detailed in the available literature. However, it is known that benzoic acid derivatives can undergo various metabolic transformations. drugbank.com For example, the related compound 4-hydroxybenzoic acid is a known metabolite of other compounds and is involved in the ubiquinone biosynthesis pathway. drugbank.com

Biotransformation by human intestinal microbiota

Enzyme Interactions and Inhibition Kinetics

Inhibition of heme oxygenase (HO-1) and myeloperoxidase (MPO) activities

Research has shown that 2-hydroxy-4-methoxybenzoic acid (HMBA) can influence the activity of key enzymes involved in inflammation and oxidative stress. nih.gov In a study investigating its effects on carbon tetrachloride-induced liver toxicity in rats, administration of HMBA was found to significantly decrease the activity of heme oxygenase-1 (HO-1). nih.gov Heme oxygenase-1 is an enzyme that is often induced in response to oxidative stress and has cytoprotective functions. nih.gov Conversely, the same study reported that HMBA administration increased the activity of myeloperoxidase (MPO). nih.gov MPO is an enzyme found in neutrophils and is involved in the production of hypochlorous acid, a potent antimicrobial agent. nih.gov

Table 1: Effect of 2-hydroxy-4-methoxybenzoic acid (HMBA) on HO-1 and MPO Activity

| Enzyme | Effect of HMBA Administration |

| Heme Oxygenase-1 (HO-1) | Decreased Activity |

| Myeloperoxidase (MPO) | Increased Activity |

This table is based on findings from a study on CCl4-induced hepatotoxicity in rats. nih.gov

Enzyme inhibitor binding to diphenolase domain of mycobacterial cell wall hydrolases

There is currently no specific information available in the searched literature detailing the binding of this compound as an enzyme inhibitor to the diphenolase domain of mycobacterial cell wall hydrolases. The mycobacterial cell wall is a complex structure and a target for various antibiotics. nih.govnih.gov Further research is required to explore the potential interaction of this compound with enzymes involved in mycobacterial cell wall synthesis and maintenance.

Interaction with cytochrome P450 (CYP2C9, 2C19, 3A4) enzymes

The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.gov Specifically, the CYP2C and CYP3A subfamilies play a significant role in drug metabolism. nih.govnih.gov Understanding the interactions of compounds with these enzymes is vital for predicting potential drug-drug interactions.

Research indicates that various natural and synthetic compounds can inhibit the activity of CYP enzymes. For instance, some flavonoids have been shown to inhibit CYP3A4. mdpi.commdpi.com Physcion, a compound extracted from rhubarb, has demonstrated inhibitory effects on CYP2C9, CYP2D6, and CYP3A4 in human liver microsomes. nih.gov The inhibition can be competitive, where the compound competes with the substrate for the enzyme's active site, or non-competitive. nih.gov Furthermore, some inhibitors can be mechanism-based, leading to irreversible inactivation of the enzyme. nih.gov

Studies on specific CYP isoforms have revealed differential inhibition kinetics. For example, the CYP2C9.3 variant, a clinically relevant polymorphic form of CYP2C9, can exhibit altered responses to inhibitors compared to the wild-type enzyme (CYP2C9.1). researchgate.net In some cases, a compound that inhibits one variant may activate another. researchgate.net

While extensive research exists on the inhibition of CYP enzymes by various compounds, specific data on the direct interaction of this compound with CYP2C9, CYP2C19, and CYP3A4 is not extensively detailed in the provided search results. However, studies on similar compounds, such as 4-methoxybenzoic acid, show that it can be a substrate for CYP enzymes like CYP199A4, which efficiently demethylates it to 4-hydroxybenzoic acid. uq.edu.au This suggests that the metabolic fate of structurally related compounds can involve CYP-mediated reactions. The inhibitory potential of this compound on major drug-metabolizing CYP enzymes remains an area for further specific investigation.

Protein Binding Studies

Non-covalent binding interactions with human serum albumin

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including drugs. nih.govmdpi.com The binding of a compound to HSA can significantly influence its pharmacokinetic properties, such as its distribution, metabolism, and excretion.

Studies have investigated the interaction between phenolic acids and HSA. For instance, research on 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA) has shown that these compounds can bind to HSA. nih.govnih.govresearchgate.net The binding of these compounds to HSA was explored using fluorescence quenching techniques. nih.gov The results indicated that the interaction is spontaneous and that hydrogen bonds and Van der Waals forces are the primary contributors to the binding process. nih.gov

The binding of ligands to HSA can be influenced by various factors, including the pH of the environment. nih.gov The quenching mechanism, which describes how the ligand's binding affects the fluorescence of HSA, can be static or dynamic. nih.gov For the HSA-4-HBA system, the quenching was primarily attributed to a static mechanism. nih.gov

| Compound | Binding to HSA | Primary Binding Forces | Quenching Mechanism |

|---|---|---|---|

| 4-Hydroxybenzoic acid (4-HBA) | Yes | Hydrogen bonds, Van der Waals forces | Static |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Yes | Hydrogen bonds, Van der Waals forces | - |

Pharmacokinetic Modeling and Simulation

HPLC-ESI-MS/MS method for quantification in rat plasma and pharmacokinetic study using sparse sampling methodology

A sensitive and rapid liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method has been developed and validated for the quantification of 2-hydroxy-4-methoxybenzoic acid (a positional isomer of the subject compound) in rat plasma. nih.gov This method is crucial for conducting pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound.

The developed assay involves a solid-phase extraction method for sample pre-treatment, followed by chromatographic separation on a C18 analytical column. nih.gov Detection and quantification are performed using a mass spectrometer with an electrospray ionization (ESI) source operating in negative mode. nih.gov The method was validated according to US FDA bioanalytical guidelines, demonstrating linearity over a specific concentration range. nih.gov

This validated HPLC-MS/MS method was successfully applied to a pharmacokinetic study in rats using a sparse sampling methodology. nih.gov Sparse sampling is a technique used in pharmacokinetic studies, particularly in preclinical research, where only a limited number of samples can be obtained from each animal. nih.gov Following oral administration of an extract containing the compound, key pharmacokinetic parameters were determined.

The study on 2-hydroxy-4-methoxybenzoic acid revealed the following pharmacokinetic parameters in female albino Wistar rats:

Cmax (Maximum mean concentration): 1301.57 ± 128.22 ng/mL nih.gov

Tmax (Time to reach Cmax): 1.5 hours nih.gov

AUC0-48h (Area under the curve from 0 to 48 hours): 8985.02 ± 229.54 ng·h/mL nih.gov

t1/2 (Elimination half-life): 2.48 hours nih.gov

Kel (Terminal elimination rate constant): 0.28 L/h nih.gov

| Pharmacokinetic Parameter | Value | Unit |

|---|---|---|

| Cmax | 1301.57 ± 128.22 | ng/mL |

| Tmax | 1.5 | h |

| AUC0-48h | 8985.02 ± 229.54 | ng·h/mL |

| t1/2 | 2.48 | h |

| Kel | 0.28 | L/h |

This data provides valuable insights into the pharmacokinetic profile of a closely related isomer, suggesting a basis for how this compound might behave in a biological system.

Mechanistic Investigations of 4 Hydroxy 2 Methoxybenzoic Acid

Cellular and Molecular Targets Identification

Direct cellular and molecular targets of 4-Hydroxy-2-methoxybenzoic acid have not been extensively elucidated in the scientific literature. However, research on analogous hydroxybenzoic acid derivatives suggests potential interactions with key biological molecules. For instance, studies on related phenolic compounds have shown affinities for plasma proteins, which can influence their bioavailability and distribution. Furthermore, the general class of hydroxybenzoic acids has been noted for its potential to interact with various enzymes and signaling proteins, although specific binding partners for the 4-hydroxy-2-methoxy isomer are yet to be identified.

Signaling Pathway Modulation

While direct evidence for the modulation of signaling pathways by this compound is limited, research on its isomers provides valuable insights into its potential activities.

p-ERK pathway in melanoma cells

A study on the closely related isomer, 2-Hydroxy-4-methoxybenzoic acid (HMBA) , has demonstrated its impact on the p-ERK (phosphorylated extracellular signal-regulated kinase) pathway in SK-MEL-28 melanoma cells. phcog.com The research indicated that HMBA could induce apoptosis and autophagy in these cancer cells. phcog.com Western blot analysis revealed an increase in the phosphorylation of ERK, as well as p38 and JNK. phcog.com The study suggested that the activation of caspase-3 and the initiation of autophagy were mediated through the activation of ERK phosphorylation. phcog.com This suggests that a potential, though unconfirmed, mechanism of action for this compound in melanoma could involve the modulation of this critical signaling cascade.

Receptor Binding and Ligand-Protein Interactions

Table 1: Binding Parameters of Related Hydroxybenzoic Acids with Human Serum Albumin (HSA)

| Compound | Temperature (K) | Binding Constant (Kb) (M-1) | Number of Binding Sites (n) |

|---|---|---|---|

| 4-hydroxybenzoic acid | 298 | 1.5 x 104 | ~1 |

| 4-hydroxy-3-methoxybenzoic acid | 298 | 2.3 x 104 | ~1 |

Data extrapolated from studies on related compounds. nih.gov

Gene Expression and Proteomic Profiling in Response to this compound

There is currently a lack of published studies focusing on the global gene expression or proteomic changes induced specifically by this compound. Such analyses would be invaluable in identifying the broader cellular pathways affected by this compound and in uncovering novel molecular targets.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Direct and comprehensive structure-activity relationship (SAR) studies specifically centered on this compound and its derivatives are limited. However, broader research on hydroxybenzoic acid derivatives provides general principles that are likely applicable.

The antioxidant and biological activities of phenolic compounds like hydroxybenzoic acids are closely tied to the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. researchgate.net Generally, the presence of a hydroxyl group is crucial for antioxidant activity. The position of the methoxy group relative to the hydroxyl and carboxylic acid groups significantly influences the molecule's electronic properties, hydrogen-bonding capabilities, and steric factors, all of which dictate its interaction with biological targets.

For instance, a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a similar substitution pattern on the benzyl (B1604629) ring, identified potent and selective inhibitors of 12-lipoxygenase. nih.gov This suggests that the 2-hydroxy-3-methoxy arrangement, which is structurally related to this compound, can be a key pharmacophore for interacting with specific enzyme active sites. nih.gov The study highlighted the importance of the hydroxyl and methoxy groups for potent inhibitory activity. nih.gov

Further research focusing on systematic modifications of the this compound scaffold is necessary to delineate the precise structural requirements for its various potential biological activities.

Analytical Methodologies for 4 Hydroxy 2 Methoxybenzoic Acid

Chromatographic Techniques (HPLC, GC, LC-MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of 4-Hydroxy-2-methoxybenzoic acid from various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing phenolic acids. For the analysis of isomers like 2-hydroxy-4-methoxybenzoic acid, a reverse-phase HPLC method has been developed and validated. uni.luresearchgate.netcolab.ws A typical method involves a C18 column with a gradient elution system. For instance, a validated method for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid in the root extracts of Hemidesmus indicus utilized a C18 column with a mobile phase of methanol (B129727) and acidified water. uni.luresearchgate.netcolab.ws The detection is commonly performed using a UV detector. biosynth.com For 4-hydroxybenzoic acid, a degradation product of parabens, a simple, selective, and sensitive RP-HPLC method has been developed for its quantification in oral solutions. biosynth.com This method uses a C18 column with a gradient elution of 0.1% phosphoric acid buffer and acetonitrile, with UV detection at 230 nm. biosynth.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool, particularly for volatile or derivatized non-volatile compounds. For the analysis of hydroxybenzoic acids, derivatization is often necessary to increase their volatility and thermal stability. A common derivatization technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. chemicalbook.comresearchgate.net The analysis of 4-hydroxybenzoic acid as its 2TMS derivative has been reported, with retention indices documented on various capillary GC columns. chemicalbook.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for structural elucidation. LC-MS/MS methods have been developed for the qualitative and quantitative analysis of various hydroxybenzoic acid derivatives in commercial seaweed biostimulants. colab.ws These methods often employ a reversed-phase column and a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile. colab.ws The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM) for targeted analysis or full scan mode for identifying unknown compounds. The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. For example, the monohydroxybenzoic acids exhibit a characteristic MRM transition of m/z 137 → 93. colab.ws

Table 1: Exemplary Chromatographic Conditions for Related Benzoic Acid Derivatives

| Compound | Technique | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-4-methoxybenzoic acid | HPLC | C18 | Methanol:Water (acidified) | UV | uni.luresearchgate.netcolab.ws |

| 4-Hydroxybenzoic acid | HPLC | C18 | 0.1% Phosphoric acid:Acetonitrile | UV (230 nm) | biosynth.com |

| 4-Hydroxybenzoic acid (as TMS derivative) | GC-MS | Capillary (e.g., DB-5MS) | Helium | MS | chemicalbook.comresearchgate.net |

| Monohydroxybenzoic acids | LC-MS/MS | Reversed-phase biphenyl | Methanol:Water (with formic acid) | MS/MS (MRM) | colab.ws |

Spectroscopic Methods (NMR, MS, IR)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For aromatic compounds like this compound, ¹H NMR spectroscopy reveals the chemical shifts, splitting patterns, and integration of the aromatic and substituent protons. ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. For the related compound, 2-hydroxy-4-methoxybenzoic acid, the ¹H NMR spectrum in CDCl₃ shows signals for the methoxy (B1213986) group protons, an intramolecularly hydrogen-bonded hydroxyl proton, and the aromatic protons. nih.gov The ¹³C NMR spectrum of this isomer exhibits signals for the eight carbon atoms, including the carboxyl carbon. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. In the mass spectrum of 2-hydroxy-4-methoxybenzoic acid, the molecular ion peak (M+) is observed at m/z 168, corresponding to the molecular formula C₈H₈O₄. nih.gov The fragmentation pattern can help to distinguish between different isomers.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a benzoic acid derivative will show characteristic absorption bands. For example, the IR spectrum of 2-hydroxy-4-methoxybenzoic acid shows absorption bands for the carboxylic acid -OH stretching, the C=O stretching of the carboxyl group, and aromatic C-H and C=C stretching vibrations. nih.gov Specifically, bands around 1650 cm⁻¹ are attributed to the COOH group, and bands around 1620 cm⁻¹ correspond to the aromatic moieties. nih.gov

Table 2: Key Spectroscopic Data for 2-Hydroxy-4-methoxybenzoic Acid (Isomer)

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (in CDCl₃) | Signals for OMe (δ 3.86 ppm), intramolecular H-bonded OH (δ 10.59 ppm), and ortho/meta coupled aromatic protons. | nih.gov |

| ¹³C NMR | Eight carbon signals, including a carboxyl carbon at δ 174.2 ppm. | nih.gov |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) at 168, corresponding to C₈H₈O₄. | nih.gov |

| Infrared (IR) Spectroscopy (KBr) | Absorption bands at 1650 cm⁻¹ (COOH) and 1620 cm⁻¹ (aromatic). | nih.gov |

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like phenolic acids. The phenolic hydroxyl group and the aromatic ring of this compound are susceptible to oxidation, making it a suitable candidate for electrochemical analysis.

While specific methods for this compound are not extensively documented, techniques developed for related compounds can be adapted. For instance, liquid chromatography with electrochemical detection (LC-ED) has been successfully used for the assay of urinary 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid). nih.gov This method relies on the separation of the analyte by reversed-phase chromatography followed by its direct electrochemical detection. nih.gov

Furthermore, chemically modified electrodes can enhance the sensitivity and selectivity of the detection. Voltammetric sensors based on electropolymerized 4-aminobenzoic acid on multi-walled carbon nanotubes have been developed for the simultaneous determination of food azo dyes, demonstrating the potential of polymer-modified electrodes for sensing applications. mdpi.com Such an approach could potentially be tailored for the detection of benzoic acid isomers. The development of a specific electrochemical sensor for this compound would likely involve optimizing the electrode material and the electrochemical parameters (e.g., potential waveform, pH of the supporting electrolyte) to achieve a sensitive and selective response.

Development and Validation of Bioanalytical Assays

Bioanalytical assays are essential for studying the pharmacokinetics and metabolism of a compound in biological systems. The development and validation of such assays for this compound would follow established guidelines to ensure their reliability and accuracy.

A validated reverse-phase HPLC method for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid in root extracts provides a strong foundation for developing a bioanalytical method. uni.luresearchgate.netcolab.ws The validation of such a method typically includes assessing its linearity, accuracy, precision (intra-day and inter-day), sensitivity (limit of detection, LOD, and limit of quantification, LOQ), and robustness. uni.luresearchgate.netcolab.ws For 2-hydroxy-4-methoxybenzoic acid, the method was found to be linear over a specific concentration range with a defined LOD and LOQ. uni.luresearchgate.netcolab.ws

When developing a bioanalytical assay for a biological matrix like plasma or urine, sample preparation is a critical step to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of the internal standard is also crucial for accurate quantification. The principles used in the development of a sensitive and accurate HPLC-UV/VIS method for the quantification of another complex molecule, 2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), in rat plasma, including liquid-liquid extraction and gradient elution, could be applied to develop a method for this compound. sigmaaldrich.com

Table 3: Validation Parameters for an HPLC Method for 2-Hydroxy-4-methoxybenzoic Acid (Isomer)

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 10–300 μg mL⁻¹ (r > 0.999) | uni.luresearchgate.net |

| Limit of Detection (LOD) | 2.34 μg mL⁻¹ | uni.luresearchgate.net |

| Intra-day Precision (%RSD) | 0.95–2.5% | uni.luresearchgate.net |

| Inter-day Precision (%RSD) | 1.3–2.8% | uni.luresearchgate.net |

Application in Quality Control and Standardization of Natural Products

Analytical methodologies are vital for the quality control and standardization of natural products, ensuring their consistency, efficacy, and safety. This compound, being a natural product itself, or its isomers, can be found in various plants, and its quantification is important for the standardization of extracts. medchemexpress.com

A prime example is the use of a validated HPLC method for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid in the root extracts of Hemidesmus indicus. uni.luresearchgate.netcolab.ws This method is well-suited for routine analysis and quality control of this medicinal plant. uni.luresearchgate.netcolab.ws The ability to quantify these marker compounds allows for the standardization of the plant material and its extracts, ensuring batch-to-batch consistency.

Similarly, HPLC methods are used to quantify 4-hydroxybenzoic acid as a degradation product in pharmaceutical formulations, which is a critical aspect of quality control to ensure the stability and shelf-life of the product. biosynth.com The principles of these methods can be directly applied to develop quality control procedures for any natural product found to contain this compound. The isolation and identification of related compounds like 4-hydroxy-3-methoxybenzoic acid from natural sources like Hovenia dulcis also rely on these analytical techniques to confirm their presence and purity. researchgate.net

Preclinical and Translational Research